H-Pro-gly-gly-OH
CAS No.: 7561-25-3
Cat. No.: VC2410136
Molecular Formula: C9H15N3O4
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7561-25-3 |
---|---|
Molecular Formula | C9H15N3O4 |
Molecular Weight | 229.23 g/mol |
IUPAC Name | 2-[[2-(pyrrolidine-2-carbonylamino)acetyl]amino]acetic acid |
Standard InChI | InChI=1S/C9H15N3O4/c13-7(11-5-8(14)15)4-12-9(16)6-2-1-3-10-6/h6,10H,1-5H2,(H,11,13)(H,12,16)(H,14,15) |
Standard InChI Key | HAAQQNHQZBOWFO-UHFFFAOYSA-N |
Isomeric SMILES | C1C[C@H](NC1)C(=O)NCC(=O)NCC(=O)O |
SMILES | C1CC(NC1)C(=O)NCC(=O)NCC(=O)O |
Canonical SMILES | C1CC(NC1)C(=O)NCC(=O)NCC(=O)O |
Introduction
Chemical Structure and Identification
H-Pro-Gly-Gly-OH (L-Prolylglycylglycine) is a tripeptide with the molecular formula C9H15N3O4 and a molecular weight of 229.23 g/mol . The compound is identified by CAS number 7561-25-3, which distinguishes it from other related peptides . Its structure features a proline residue at the N-terminus followed by two glycine residues, ending with a carboxylic acid group at the C-terminus.
The compound's IUPAC name is 2-[[2-(pyrrolidine-2-carbonylamino)acetyl]amino]acetic acid. Its chemical structure can be represented by the following chemical identifiers:
Identification Parameter | Value |
---|---|
CAS Number | 7561-25-3 |
Molecular Formula | C9H15N3O4 |
Molecular Weight | 229.23 g/mol |
IUPAC Name | 2-[[2-(pyrrolidine-2-carbonylamino)acetyl]amino]acetic acid |
Standard InChI | InChI=1S/C9H15N3O4/c13-7(11-5-8(14)15)4-12-9(16)6-2-1-3-10-6/h6,10H,1-5H2,(H,11,13)(H,12,16)(H,14,15) |
InChIKey | HAAQQNHQZBOWFO-UHFFFAOYSA-N |
SMILES | C1CC(NC1)C(=O)NCC(=O)NCC(=O)O |
Peptide Sequence | PGG |
The compound contains a pyrrolidine ring from the proline residue, which contributes to its distinct structural characteristics and influences its biological and chemical properties .
Physicochemical Properties
H-Pro-Gly-Gly-OH exhibits specific physicochemical properties that determine its behavior in various chemical and biological environments. These properties are crucial for understanding its potential applications and interactions with other molecules.
The compound is generally soluble in polar solvents such as water and methanol, which is typical for small peptides with multiple polar functional groups . Its significant negative XLogP3 value (-4.8) indicates high hydrophilicity, making it suitable for aqueous biological systems .
Synthesis Methods
The synthesis of H-Pro-Gly-Gly-OH can be achieved through several methods, with the most common being solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. One documented approach involves the deprotection of Cbz-protected tripeptide precursors.
Deprotection Method
A general procedure for obtaining H-Pro-Gly-Gly-OH involves the following steps:
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Preparation of a solution containing Cbz-protected tripeptide (2 mmol) in methanol (30 mL)
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Addition of 10% palladium on activated carbon (Pd/C) catalyst at room temperature
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Stirring under hydrogen (1 atm) for 2 hours at room temperature
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Filtration of the reaction mixture to remove the catalyst
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Removal of the solvent under reduced pressure to obtain the final tripeptide
This hydrogenolysis method typically yields H-Pro-Gly-Gly-OH with approximately 85% efficiency . The reaction conditions are relatively mild, making this approach suitable for laboratory-scale synthesis.
Alternative Approaches
While the hydrogenolysis method is common, alternative approaches may include:
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Stepwise solution-phase peptide synthesis using protected amino acids
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Solid-phase peptide synthesis on appropriate resins followed by cleavage
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Enzymatic synthesis using appropriate peptidases under controlled conditions
The choice of synthesis method depends on the scale, required purity, and available resources.
Applications in Research and Industry
H-Pro-Gly-Gly-OH has found applications in various research areas and industrial processes due to its unique properties and structural features.
Enzyme Characterization
One of the most significant applications of H-Pro-Gly-Gly-OH is as a substrate for the characterization of tripeptide aminopeptidase from bovine kidney . This application allows researchers to study the kinetics, specificity, and mechanism of action of this enzyme, contributing to our understanding of protein degradation pathways and peptide metabolism.
Catalytic Applications
H-Pro-Gly-Gly-OH and similar tripeptides have been investigated for their potential as organocatalysts in asymmetric reactions. Research by Kon et al. demonstrated that H-Pro-Gly-Gly-OH can catalyze asymmetric aldol reactions between α-ketoesters and acetone, although with moderate enantioselectivity (31% ee) .
In comparative studies, H-Pro-Gly-Gly-OH (compound 3a) was tested alongside other tripeptide derivatives:
Entry | Catalyst | Solvent | Yield (%) | ee (%) |
---|---|---|---|---|
1 | H-Pro-Gly-Gly-OH 3a | neat | 61 | 31 |
2 | H-Pro-Gly-Ala-OH 3b | neat | 81 | 30 |
3 | H-Pro-Gly-D-Ala-OH 3c | neat | 70 | 26 |
4 | H-Pro-Ala-Gly-OH 3d | neat | 50 | 38 |
5 | H-Pro-D-Ala-Gly-OH 3e | neat | 49 | 34 |
6 | H-Pro-Val-Gly-OH 3f | neat | 49 | 50 |
7 | H-Pro-Tle-Gly-OH 3g | neat | 90 | 65 |
Structural Comparisons with Related Peptides
Understanding the structural relationships between H-Pro-Gly-Gly-OH and similar peptides provides insights into structure-activity relationships. Several closely related tripeptides have been identified and studied:
Peptide | Sequence | CAS Number | Key Differences |
---|---|---|---|
H-Pro-Gly-Gly-OH | PGG | 7561-25-3 | Reference compound |
H-Gly-Pro-Gly-OH | GPG | 2441-63-6 | Different sequence arrangement |
H-Pro-Gly-Ala-OH | PGA | Not specified | C-terminal alanine instead of glycine |
H-Pro-Ala-Gly-OH | PAG | Not specified | Central alanine instead of glycine |
H-Gly-Gly-Pro-OH | GGP | 14379-76-1 | Proline at C-terminus |
The sequence arrangement significantly impacts the peptide's structural conformation due to the unique properties of proline, which introduces a rigid turn in the peptide backbone . These structural differences directly influence the biological activity and catalytic properties of these tripeptides.
Recent Research and Future Perspectives
Recent research has expanded our understanding of H-Pro-Gly-Gly-OH and related tripeptides, particularly in the field of asymmetric catalysis. The work by Kon et al. (2019) demonstrated that while H-Pro-Gly-Gly-OH shows moderate catalytic activity in asymmetric aldol reactions, structural modifications can lead to significantly improved performance .
Future research directions may include:
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Investigation of H-Pro-Gly-Gly-OH in more complex enzymatic systems
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Development of modified derivatives with enhanced catalytic properties
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Exploration of potential applications in biomedical research, such as drug delivery systems
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Studies on the conformational preferences and molecular interactions of this tripeptide
The versatility of this simple tripeptide makes it a valuable model compound for understanding fundamental aspects of peptide chemistry and biochemistry.
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